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Compound of Interest

Compound Name:
2-Chloro-6-

(methylthio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255

Get Quote

CAS Number: 201987-39-5 Molecular Formula: C₈H₇ClOS Molecular Weight: 186.66 g/mol [1]

Executive Summary & Chemical Profile
2-Chloro-6-(methylthio)benzaldehyde represents a "push-pull" aromatic system where the

electrophilic aldehyde is flanked by an electron-withdrawing halogen (chlorine) and an electron-

donating chalcogen (thiomethyl).[1] This unique ortho,ortho-disubstitution pattern creates a

highly functionalizable core.[1] The steric crowding around the carbonyl carbon, combined with

the orthogonality of the aryl chloride and thioether moieties, allows for divergent synthetic

pathways:

Nucleophilic Aromatic Substitution (SₙAr): Activation of the C-Cl bond via the aldehyde

electron-withdrawing group (EWG).[1]

Heterocyclization: Proximity of the SMe and CHO groups facilitates ring closure to

benzisothiazoles and thioxanthones.
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Sulfur Oxidation: Modulation of the SMe group to sulfoxides (S=O) or sulfones (SO₂),

drastically altering the ring's electronic bias.

Synthesis of the Core Scaffold
The most robust industrial route to 2-Chloro-6-(methylthio)benzaldehyde utilizes a controlled

Nucleophilic Aromatic Substitution (SₙAr) on 2,6-dichlorobenzaldehyde.[1]

Experimental Protocol: Monosubstitution of 2,6-
Dichlorobenzaldehyde
Context: This protocol ensures mono-substitution, preventing the formation of the

bis(methylthio) byproduct.[1]

Reagents:

2,6-Dichlorobenzaldehyde (1.0 equiv)[1]

Sodium thiomethoxide (NaSMe) (1.1 equiv)[1]

Solvent: N,N-Dimethylformamide (DMF) (anhydrous)[1]

Procedure:

Preparation: Charge a reaction vessel with 2,6-dichlorobenzaldehyde (20 g, 114 mmol) and

anhydrous DMF (200 mL). Cool the solution to 0°C using an ice/brine bath.

Addition: Add sodium thiomethoxide (8.81 g, 125 mmol) portion-wise over 30 minutes.

Critical: Maintain internal temperature < 5°C to avoid bis-substitution.

Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12–16

hours under nitrogen atmosphere.

Workup: Pour the reaction mixture into ice-cold water (1 L). A yellow precipitate will form

immediately.

Isolation: Collect the solid by vacuum filtration.[2] Wash the filter cake with cold water (3 x

100 mL) to remove residual DMF and inorganic salts.
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Purification: Dry the solid under vacuum (40°C) to afford the title compound.

Typical Yield: 85–92%[1]

Appearance: Yellow crystalline solid.

Mechanistic Insight: The aldehyde group at C1 activates both ortho positions. However, once

the first SMe group is installed, its electron-donating resonance effect (+M) deactivates the ring

slightly, making the second chloride displacement significantly slower, thus allowing for high

selectivity.[1]

Fundamental Reactivity Pathways
The utility of this scaffold lies in its ability to serve as a precursor for fused heterocycles.

Pathway A: Benzisothiazole Formation (HCV Inhibitor
Synthesis)
Reaction with hydroxylamine or ammonia sources leads to cyclization. The SMe group acts as

a latent nucleophile (if deprotected) or participates in oxidative cyclization.

Mechanism: Condensation of the aldehyde with hydroxylamine-O-sulfonic acid or similar

aminating agents, followed by intramolecular displacement of the methyl group or oxidative

closure.[1]

Application: Synthesis of 3-substituted benzisothiazoles, a class of compounds validated as

Hepatitis C Virus (HCV) polymerase inhibitors.[1]

Pathway B: Sulfur Oxidation (Agrochemical Precursors)
The thioether is easily oxidized to the sulfone (SO₂Me).

Reagent:m-CPBA (2.2 equiv) or H₂O₂/Na₂WO₄.[1]
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Result: 2-Chloro-6-(methylsulfonyl)benzaldehyde.[1]

Significance: The sulfone is a potent electron-withdrawing group.[1] This transformation

inverts the electronics of the C6 position from donating to withdrawing, making the C2-Cl

bond highly susceptible to a second SₙAr displacement by nucleophiles (e.g., in the

synthesis of Tembotrione-class herbicides).[1]

Pathway C: Knoevenagel & Aldol Condensations
The aldehyde proton is sterically crowded but remains reactive toward active methylene

compounds.

Reaction: Condensation with malononitrile or 1,3-cyclohexanediones.[1]

Use Case: Formation of the triketone pharmacophore found in HPPD inhibitor herbicides.

Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways starting from the 2,6-

dichlorobenzaldehyde precursor.
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Figure 1: Divergent synthetic pathways from the 2-Chloro-6-(methylthio)benzaldehyde core.

[1]

Comparative Data: Substituent Effects
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The following table highlights how the 2-SMe group alters the reactivity compared to the parent

2,6-dichloro compound.

Property
2,6-
Dichlorobenzaldeh
yde

2-Chloro-6-
(methylthio)benzal
dehyde

Impact on
Reactivity

Electronic Bias
Electron Deficient

(EWG/EWG)

Push-Pull

(EWG/EDG)

SMe donates e-,

stabilizing the

carbonyl.

C-Cl Reactivity
High (Activated for

SₙAr)

Moderate

(Deactivated by SMe)

Selective substitution

at C2 is harder.[1]

Solubility Low in polar solvents Improved lipophilicity

Better cell

permeability for drug

scaffolds.

Oxidation Potential Inert
High (S → SO →

SO₂)

Allows "activation" of

the molecule post-

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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